molecular formula C15H9Br2NO B3053697 3,5-Bis(4-bromophenyl)isoxazole CAS No. 55368-74-6

3,5-Bis(4-bromophenyl)isoxazole

货号: B3053697
CAS 编号: 55368-74-6
分子量: 379.05 g/mol
InChI 键: ITIKQGPIRUZTGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Bis(4-bromophenyl)isoxazole (CAS 55368-74-6) is a high-value brominated isoxazole derivative supplied for advanced research and development applications. With the molecular formula C15H9Br2NO and a molecular weight of 379.05 g/mol, this compound features a central isoxazole heterocycle flanked by two 4-bromophenyl groups, a structure designed for further functionalization and complex molecule assembly . This compound is of significant interest in medicinal chemistry and drug discovery. The isoxazole ring is a privileged scaffold in pharmaceuticals, known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Its presence in numerous FDA-approved drugs underscores its importance in designing new therapeutic agents . Researchers utilize this compound as a key synthetic intermediate or precursor for the development of novel bioactive molecules, leveraging the reactivity of the bromine atoms for metal-catalyzed cross-coupling reactions to create more complex structures . Beyond pharmaceuticals, this compound serves as a versatile building block in materials science. Its molecular structure makes it a candidate for developing organic electronic materials, fluorescent probes, and liquid crystals . The compound is provided as a research-grade material and is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the product with appropriate precautions in a controlled laboratory setting.

属性

CAS 编号

55368-74-6

分子式

C15H9Br2NO

分子量

379.05 g/mol

IUPAC 名称

3,5-bis(4-bromophenyl)-1,2-oxazole

InChI

InChI=1S/C15H9Br2NO/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H

InChI 键

ITIKQGPIRUZTGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br

规范 SMILES

C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br

产品来源

United States

相似化合物的比较

Table 1: Key Properties of 3,5-Diaryl Isoxazoles and Analogous Heterocycles

Compound Substituents Molecular Weight (g/mol) Key Biological/Physical Properties References
3,5-Bis(4-bromophenyl)isoxazole 4-Br on phenyl rings ~400 (estimated) High lipophilicity; potential halogen bonding
3,5-Bis(4-fluorophenyl)isoxazole 4-F on phenyl rings 314.22 Enhanced metabolic stability; moderate ERα affinity
3,5-Bis(4-methoxyphenyl)isoxazole 4-OCH₃ on phenyl rings 324.35 Improved ERα binding (RBA ~16% vs. estradiol)
3,5-Bis(4-hydroxyphenyl)isoxazole 4-OH on phenyl rings 296.30 High ERα-LBD affinity (RBA up to 16%)
Pyrazole analogs (e.g., 3,5-diaryl pyrazoles) N/A Varies Superior ERα binding vs. isoxazoles; established SAR

Key Observations:

Substituent Effects :

  • Bromine vs. Methoxy/Fluoro : Bromine’s higher atomic weight and electronegativity increase lipophilicity (LogP ~3.5–4.0 estimated) compared to methoxy (LogP ~2.8) or fluoro (LogP ~2.5) groups. This enhances membrane permeability but may reduce solubility .
  • Hydroxyphenyl Derivatives : The 4-hydroxyphenyl analog exhibits the highest ERα binding affinity (RBA 16%), attributed to hydrogen bonding with the ligand-binding domain (LBD). Bromophenyl groups lack this interaction, likely reducing ERα affinity but enabling alternative targets .

Synthetic Accessibility :

  • Suzuki coupling with bromophenyl boronic acids is feasible (56–98% yields for styryl analogs), but arylvinyl boronic acids for 4-substitutions are less commercially available, requiring custom synthesis .
  • Pyrazole analogs are more extensively studied, with optimized routes for combinatorial libraries .

Biological Relevance: ERα Binding: The 4-hydroxystyryl isoxazole derivative (RBA ~16%) rivals pyrazole-based ER ligands, but bromophenyl substitution likely shifts activity to non-steroidal targets (e.g., kinase inhibition) . BRD4 Inhibition: Unlike 3,5-dimethyl isoxazole (critical for BRD4 hydrogen bonding), bromophenyl groups may sterically hinder binding but improve proteolysis-targeting chimera (PROTAC) compatibility .

Pharmacological and Crystallographic Insights

  • Crystal Packing : Bromophenyl-substituted analogs exhibit distinct dihedral angles between aryl rings (e.g., 76.56° for methoxyphenyl isoxazoles vs. ~81° for fluorophenyl derivatives), influencing molecular planarity and crystal packing .

Competitive Landscape

  • Market Availability: CAS 66033-76-9 (this compound) is less studied compared to fluorophenyl or methoxyphenyl analogs, highlighting opportunities for novel applications .

常见问题

Basic Question

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., N–O bond: 1.38 Å) and dihedral angles between aromatic rings, confirming planar geometry .
  • FT-IR : Absorption bands at 1610–1630 cm1^{-1} confirm C=N stretching in the isoxazole ring .

How should researchers address contradictions in reported melting points for this compound derivatives?

Advanced Question
Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles) may arise from polymorphic forms or impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures ensures consistency . Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while elemental analysis validates purity (>95%) .

What structural features of this compound influence its biological activity?

Advanced Question

  • Electrophilic Substitution : Bromine atoms at the 4-position enhance lipophilicity, improving membrane permeability.
  • Hydrogen Bonding : C–H···N and C–H···Br interactions in the crystal lattice stabilize the molecule, potentially correlating with in vivo stability .
  • Ring Strain : The isoxazole’s weak N–O bond (prone to photolysis/thermolysis) may release reactive intermediates, contributing to antimicrobial or anticancer effects .

How can crystal packing interactions inform the design of this compound derivatives?

Advanced Question
Analyzing hydrogen-bonding networks (e.g., C5–H5···N1, 2.58 Å) and π-π stacking distances (3.4–3.8 Å) reveals supramolecular motifs that enhance solubility or stability. For instance, orthorhombic packing (space group P21_121_121_1) with Z = 4 indicates dense molecular arrangements, suggesting high melting points and low solubility—critical for formulation strategies .

What methodologies are used to study the reductive heterocyclization of this compound?

Advanced Question
Fe/HOAc-mediated reductive cyclization produces quinolin-4(1H)-one or 4-aminoquinoline derivatives. Monitoring chemoselectivity requires LC-MS to track intermediates. For example, reducing 3,5-bis(2-nitrophenyl)isoxazole under acidic conditions favors carbonyl cyclization (Scheme 8) over imine pathways (Scheme 6), yielding 4-aminoquinoline .

How do substituent variations at the 3,5-positions affect the bioactivity of isoxazole derivatives?

Advanced Question

  • Electron-Withdrawing Groups (Br, CF3_3) : Enhance antifungal activity by increasing electrophilicity.
  • Methoxy Groups : Improve antioxidant capacity via radical scavenging but reduce membrane penetration .
    Structure-Activity Relationship (SAR) studies using logP calculations and docking simulations (e.g., binding to bromodomains) guide rational design .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。